(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Lipophilicity Drug-likeness Permeability

(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine (CAS 1831283-54-5) is a bifunctional sulfonamide building block with the molecular formula C₁₁H₁₅BrN₂O₂S and molecular weight 319.22 g/mol. The compound integrates a pyrrolidine core bearing a primary aminomethyl group at the 3-position and a 2-bromophenylsulfonyl substituent at the pyrrolidine nitrogen.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
Cat. No. B15538221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C11H15BrN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
InChIKeyFNWDZIBZRXXAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine: Physicochemical Identity, Structural Class, and Procurement-Relevant Baseline


(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine (CAS 1831283-54-5) is a bifunctional sulfonamide building block with the molecular formula C₁₁H₁₅BrN₂O₂S and molecular weight 319.22 g/mol . The compound integrates a pyrrolidine core bearing a primary aminomethyl group at the 3-position and a 2-bromophenylsulfonyl substituent at the pyrrolidine nitrogen. It is classified within the aryl sulfonamide chemical space, a privileged scaffold in medicinal chemistry for targets including GPCRs, proteases, and carbonic anhydrases [1]. Commercially, it is supplied as both the free base (≥97% purity) and the hydrochloride salt (≥98% purity) . The compound's computed clogP is 2.40 with a topological polar surface area (TPSA) of 42.43 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five [2]. Its single experimental bioactivity annotation—tested as a GPR35 antagonist in a primary screening assay and found inactive—provides a selectivity fingerprint useful for chemogenomics library design [2].

Why In-Class N-Sulfonyl Pyrrolidine Analogs Cannot Substitute for (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine in Synthesis-Intensive Workflows


Although the N-sulfonyl pyrrolidine chemotype is broadly represented in screening libraries, structural variations at three key positions—the aryl halogen identity (Br vs. Cl vs. F), the halogen substitution pattern (ortho vs. meta vs. para), and the presence or absence of a 3-aminomethyl substituent—produce discrete differences in lipophilicity, hydrogen-bonding capacity, synthetic derivatizability, and target engagement profiles [1]. The closest commercially available analog, 1-((2-bromophenyl)sulfonyl)pyrrolidine (CAS 929000-58-8), lacks the primary amine handle entirely, eliminating the capacity for amide coupling, reductive amination, or salt formation that the target compound provides [2]. Halogen-swapped variants such as the 2-chloro (CAS 1839505-12-2) and 3-fluoro (CAS 1832067-64-7) analogs differ in molecular weight by approximately 44.5 and 60.9 Da respectively, with corresponding shifts in calculated lipophilicity that alter passive permeability and non-specific protein binding . Furthermore, ortho-bromo substitution confers unique reactivity for Pd-catalyzed cross-coupling chemistry that is kinetically less accessible with chloro or fluoro congeners [3]. These physicochemical and synthetic differences are not interchangeable in multi-step synthesis or structure-activity relationship (SAR) exploration without altering the property profile of downstream products.

Quantitative Differentiation Evidence for (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine Versus Closest Structural Analogs


Lipophilicity Shift: clogP Reduction of ~0.85 Log Units Relative to the Des-Amino Analog 1-((2-Bromophenyl)sulfonyl)pyrrolidine

The target compound (1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine exhibits a computed clogP of 2.40, compared to a measured/calculated LogP of 3.25 for the closest des-amino comparator 1-((2-bromophenyl)sulfonyl)pyrrolidine [1][2]. This represents a reduction of approximately 0.85 log units, attributable to the introduction of the polar primary aminomethyl group at the pyrrolidine 3-position. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the comparator, while remaining within the favorable drug-like range (clogP 1–3) [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Capacity: Salt-Forming Primary Amine Absent in 1-((2-Bromophenyl)sulfonyl)pyrrolidine and Other Non-Amino Comparators

The target compound contains a primary amine (pyrrolidin-3-yl)methanamine moiety that is absent in the comparator 1-((2-bromophenyl)sulfonyl)pyrrolidine. The free base form has a computed HBD count of 0, but upon protonation the primary ammonium group (pKa ~10–11 for alkyl amines) serves as a hydrogen bond donor (HBD = 1), enabling hydrochloride salt formation [1][2]. The HCl salt is commercially available (CAS 1831283-54-5 as the HCl salt, MW 355.68, purity 98%) and exhibits substantially altered physicochemical properties: LogP decreases from 2.40 (free base) to 1.42 (HCl salt), while TPSA increases from 42.43 to 63.4 Ų . The des-amino comparator 1-((2-bromophenyl)sulfonyl)pyrrolidine lacks any ionizable amine and cannot form salts, limiting its formulation options [3].

Salt formation Crystallinity Formulation

Synthetic Handle: Free Primary Amine Enables Derivatization Chemistry Unavailable to 1-((2-Bromophenyl)sulfonyl)pyrrolidine

The primary aminomethyl substituent at the pyrrolidine 3-position of the target compound provides a nucleophilic site for a broad range of derivatization reactions—including amide coupling with carboxylic acids, reductive amination with aldehydes/ketones, sulfonamide formation with sulfonyl chlorides, urea synthesis with isocyanates, and Boc/Fmoc protection for orthogonal synthesis—that are entirely unavailable in 1-((2-bromophenyl)sulfonyl)pyrrolidine, which bears no such reactive handle . This is a binary (present/absent) differentiation. Within the broader class of 3-aminomethyl N-sulfonyl pyrrolidines, the ortho-bromophenyl variant offers the additional advantage of a heavy atom (Br) for X-ray crystallographic phasing and a reactive C–Br bond for late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling fragment-to-lead elaboration without altering the pyrrolidine-sulfonamide core [1].

Chemical biology Library synthesis Fragment elaboration

GPR35 Antagonism Primary Screening Result: Inactivity Provides a Negative Selectivity Fingerprint Lacking for Most In-Class Analogs

In a primary screening assay against G protein-coupled receptor 35 (GPR35) deposited in the European Chemical Biology Database (ECBD), (1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine was tested as a potential antagonist and reported as inactive [1]. While negative data, this annotation is valuable for chemogenomics and library design: it establishes that the ortho-bromo N-sulfonyl pyrrolidine methanamine chemotype does not promiscuously engage GPR35, a receptor implicated in inflammatory bowel disease, pain, and oncogenic signaling [2]. In contrast, the 2-chloro and 3-fluoro halogen-swapped analogs (CAS 1839505-12-2 and 1832067-64-7 respectively) lack any publicly deposited GPR35 activity annotation, leaving their selectivity profile uncharacterized .

GPCR Selectivity profiling Chemogenomics

Molecular Weight and Topological Polar Surface Area Gradation Across the Halogen Series: Ortho-Bromo Provides Distinct Property Vector

Within the congeneric series of (1-((2-halophenyl)sulfonyl)pyrrolidin-3-yl)methanamine analogs, the ortho-bromo derivative (target) occupies a distinct position in physicochemical space. The molecular weight increases stepwise from 258.31 Da (F) through 274.77 Da (Cl) to 319.22 Da (Br), while the computed clogP of the bromo derivative (2.40) is intermediate between predicted values for the lighter halogen congeners based on Hansch π constants (Br π = +0.86 vs. Cl π = +0.71 vs. F π = +0.14 on aromatic systems) . The TPSA of the target compound (42.43 Ų) is lower than that of the des-amino comparator (45.76 Ų), a counterintuitive result attributable to conformational differences induced by the 3-aminomethyl group that alter the solvent-accessible surface of the sulfonamide oxygen atoms [1][2].

Physicochemical profiling Library design Lead optimization

Optimal Procurement and Application Scenarios for (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Pyrrolidine C3-Position Synthetic Elaboration Point with Ortho-Bromo Aryl Sulfonamide Scaffold

In lead optimization programs where the N-sulfonyl pyrrolidine core has been identified as a pharmacophore (e.g., GlyT1 inhibitors, TRPV4 antagonists, or mGluR modulators), the target compound serves as a branch-point intermediate. The free primary amine at the pyrrolidine 3-position enables amide coupling with diverse carboxylic acid building blocks, reductive amination with aldehydes, or sulfonamide formation to rapidly generate focused libraries . The ortho-bromo substituent provides a heavy atom for co-crystallography and a C–Br bond for late-stage Suzuki diversification, enabling iterative SAR exploration without resynthesis of the sulfonamide core [1]. The compound's clogP of 2.40 places derived analogs in favorable drug-like property space, and the HCl salt form (purity 98%) ensures accurate weighing and reproducible assay concentrations [2].

Chemogenomics and Selectivity Profiling Library Design Incorporating a Compound with Documented GPR35 Inactivity

For researchers constructing annotated screening libraries to probe GPCR selectivity, the ECBD-documented GPR35 inactivity of the target compound provides a valuable negative reference point [3]. GPR35 is an orphan receptor implicated in inflammatory bowel disease and pain pathways; many sulfonamide-containing compounds show promiscuous GPCR activity [4]. The confirmed lack of GPR35 antagonism for this specific ortho-bromo N-sulfonyl pyrrolidine methanamine chemotype allows its inclusion as a selectivity control in panels where GPR35 counter-screening is required. The uncharacterized chloro and fluoro analogs cannot fulfill this role without equivalent screening data [3].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design Leveraging Bromine Anomalous Scattering

With a molecular weight of 319.22 Da and 4 rotatable bonds, the target compound sits at the upper boundary of fragment-like chemical space (Rule of Three: MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) but is suitable as a fragment-elaboration starting point [2]. The bromine atom (atomic number 35) provides strong anomalous scattering for X-ray crystallographic phasing (f'' = 1.28 e⁻ at Cu Kα wavelength), enabling unambiguous determination of binding orientation in protein-ligand co-crystal structures [5]. This advantage is not available with the chloro (weaker anomalous signal) or fluoro (negligible anomalous signal) analogs. The primary amine handle permits subsequent fragment growing via amide bond formation while preserving the crystallographically validated binding pose of the sulfonamide core .

Synthetic Methodology Development Focusing on Ortho-Bromo Aryl Sulfonamide Cross-Coupling Chemistry

The ortho-bromo substituent on the phenyl ring, combined with the electron-withdrawing sulfonamide group, creates an activated aryl halide system suitable for Pd-catalyzed cross-coupling methodology development [1]. The presence of the primary amine (protectable as Boc or Fmoc) enables orthogonal synthetic strategies where the C–Br bond can be functionalized via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without affecting the sulfonamide linkage . The compound thus serves as a versatile test substrate for developing mild cross-coupling conditions compatible with unprotected or orthogonally protected primary amines—a significant synthetic challenge that the 2-chloro analog (less reactive toward oxidative addition) and the des-amino analog (no amine protection challenge) cannot adequately model [1].

Quote Request

Request a Quote for (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.